2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE
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Overview
Description
2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic heptane ring fused with a benzothiazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeCommon reagents used in these reactions include hydrazine hydrate, benzothiazole, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE SEMICARBAZONE: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate: Another bicyclic compound with different substituents.
Uniqueness
2-{2-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YL}-1,3-BENZOTHIAZOLE is unique due to its combination of a bicyclic heptane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-16(2)11-8-9-17(16,3)14(10-11)19-20-15-18-12-6-4-5-7-13(12)21-15/h4-7,11H,8-10H2,1-3H3,(H,18,20)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUZRVNQKPGKQB-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC3=NC4=CC=CC=C4S3)C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/NC3=NC4=CC=CC=C4S3)/C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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